N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide is an organic compound that features a furan ring substituted with a methoxyphenyl group and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the furan ring is treated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Butyl Group: The butyl group can be added through a nucleophilic substitution reaction, where the furan ring is treated with butyl bromide in the presence of a base such as sodium hydride.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the substituted furan ring with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying biological processes involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The amide bond can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan: Similar structure with a hydroxy group instead of an amide bond.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a furan ring.
Uniqueness
N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide is unique due to its combination of a furan ring, methoxyphenyl group, and amide bond. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
62188-05-0 |
---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-butyl-N-[5-(4-methoxyphenyl)furan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H25NO3/c1-5-6-13-20(19(21)14(2)3)18-12-11-17(23-18)15-7-9-16(22-4)10-8-15/h7-12,14H,5-6,13H2,1-4H3 |
InChI Key |
ZZKABOPBGZLXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(O1)C2=CC=C(C=C2)OC)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.